molecular formula C24H17F2N3O2 B6509252 1,3-bis(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline CAS No. 901021-06-5

1,3-bis(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B6509252
CAS No.: 901021-06-5
M. Wt: 417.4 g/mol
InChI Key: IYIBTRSHNYYCNH-UHFFFAOYSA-N
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Description

1,3-Bis(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline is a structurally complex heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core substituted with two 4-fluorophenyl groups at positions 1 and 3, and methoxy groups at positions 7 and 8 (molecular formula: C₂₆H₂₂FN₃O₂; molecular weight: 427.48) . The pyrazoloquinoline scaffold is pharmacologically significant due to its fused tricyclic system, which enables interactions with diverse biological targets . The 4-fluorophenyl substituents enhance lipophilicity and binding affinity, while the 7,8-dimethoxy groups may influence electronic properties and solubility .

Properties

IUPAC Name

1,3-bis(4-fluorophenyl)-7,8-dimethoxypyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F2N3O2/c1-30-21-11-18-20(12-22(21)31-2)27-13-19-23(14-3-5-15(25)6-4-14)28-29(24(18)19)17-9-7-16(26)8-10-17/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIBTRSHNYYCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(C=N2)C(=NN3C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3-bis(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazolo[4,3-c]quinoline family. This class of compounds has garnered significant attention due to their diverse biological activities, including anti-inflammatory, anti-cancer, and antioxidant properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19H16F2N2O2
  • Molecular Weight : 344.34 g/mol

The presence of fluorine atoms and methoxy groups enhances the compound's lipophilicity and may influence its biological interactions.

Research indicates that pyrazolo[4,3-c]quinoline derivatives exert their biological effects through several mechanisms:

  • Inhibition of Nitric Oxide Production : Studies have shown that these compounds can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. This suggests their potential as anti-inflammatory agents by targeting inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) pathways .
  • Antioxidant Activity : The antioxidant properties of pyrazolo[4,3-c]quinolines are attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. This activity is essential for protecting cells from oxidative stress-related damage .
  • Selective Cytotoxicity Against Cancer Cells : Some derivatives have demonstrated selective cytotoxic effects against various cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

StudyBiological ActivityIC50 ValueModel
Inhibition of NO production0.39 μMRAW 264.7 cells
Antioxidant activityNot specifiedDPPH assay
Cytotoxicity against cancer cellsVaries by cell lineVarious cancer cell lines

Case Study 1: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory effects of pyrazolo[4,3-c]quinolines, this compound was tested in RAW 264.7 macrophage cells stimulated with LPS. The compound significantly reduced NO production with an IC50 value comparable to established anti-inflammatory drugs. Further analysis indicated that this effect was mediated through the inhibition of iNOS expression.

Case Study 2: Anticancer Activity

Another study investigated the anticancer potential of various pyrazolo[4,3-c]quinoline derivatives in multiple cancer cell lines including breast and lung cancer models. The compound exhibited selective cytotoxicity with IC50 values significantly lower than those observed in normal fibroblast cells. This selectivity highlights its potential use in targeted cancer therapy.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

A detailed comparison of 1,3-bis(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline with key analogs is presented below, focusing on structural features, biological activities, and pharmacological profiles.

Table 1: Structural and Functional Comparison of Pyrazolo[4,3-c]quinoline Derivatives

Compound Name Substituents/Modifications Biological Activity IC₅₀/Potency Key References
Target Compound (C350-0371) 1,3-bis(4-Fluorophenyl); 7,8-dimethoxy Research-stage; structural analog studies N/A
ELND006/ELND007 Cyclopropyl, sulfonyl, trifluoromethyl Gamma-secretase inhibition; Aβ selectivity Submicromolar
3,4-Diamino-1H-pyrazolo[4,3-c]quinoline 3,4-Amino groups Antitumor (CDK2 inhibition); anticonvulsant Not quantified
3-Amino-4-(4-hydroxyphenylamino) derivative 3-Amino; 4-hydroxyphenylamino Anti-inflammatory (NO inhibition) IC₅₀ = 0.12 µM
8-Ethoxy-3-(4-fluorophenyl) derivative 8-Ethoxy; 3-(4-fluorophenyl) Undisclosed; synthetic intermediate N/A
1-(4-Chlorophenyl)-8-fluoro-3-(3-methoxyphenyl) Chlorophenyl, methoxyphenyl, fluoro Screening for cytotoxicity Moderate activity

Key Observations

Substituent-Driven Activity :

  • The 4-fluorophenyl groups in the target compound and analogs (e.g., ELND006, 8-ethoxy derivative) enhance receptor binding and metabolic stability due to fluorine’s electronegativity and lipophilicity .
  • Methoxy groups (e.g., 7,8-dimethoxy in the target compound) improve solubility but may reduce membrane permeability compared to halogenated analogs like ELND006 .

Biological Activity Trends: Anti-inflammatory activity is prominent in derivatives with electron-donating groups (e.g., hydroxyl or amino substituents), as seen in compound 2i (IC₅₀ = 0.12 µM) . Gamma-secretase inhibition in ELND006/007 correlates with sulfonyl and trifluoromethyl groups, which enhance target selectivity over Notch signaling . Antitumor activity in 3,4-diamino derivatives is attributed to hydrogen-bonding interactions via amino groups, critical for CDK2/cyclin A inhibition .

Synthetic Accessibility: Microwave-assisted synthesis (e.g., for pyrazolo[4,3-c]quinolines) improves yield and reduces reaction time compared to traditional methods used for the target compound .

Contradictions and Limitations

  • While the target compound shares structural motifs with bioactive analogs (e.g., 4-fluorophenyl groups in ELND006), its specific pharmacological profile remains uncharacterized .
  • Diamino derivatives (e.g., 3,4-diamino-1H-pyrazoloquinoline) exhibit unique activities but face synthetic challenges due to instability, limiting direct comparison .

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